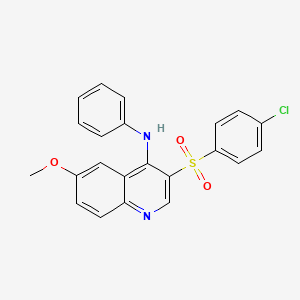

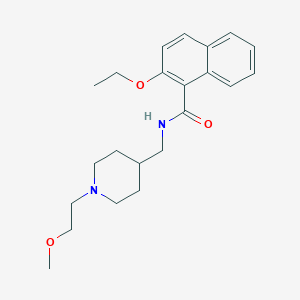

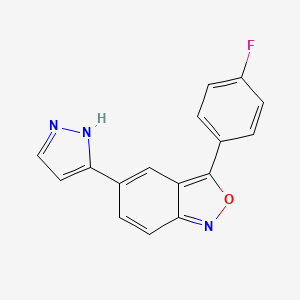

1-methyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-4-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Penthiopyrad is an aromatic amide obtained by formal condensation of the carboxy group of 1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid with the amino group of 2-(4-methylpentan-2-yl)thiophen-3-amine . It is a novel fungicide used in the protection of crops .

Molecular Structure Analysis

The molecular formula of Penthiopyrad is C16H20F3N3OS . The structure includes a pyrazole ring and a thiophene ring .Physical And Chemical Properties Analysis

Penthiopyrad has a melting point of 103-105 °C, a predicted boiling point of 381.3±42.0 °C, and a predicted density of 1.30±0.1 g/cm3 . It is soluble in DMSO to at least 26 mg/mL .Applications De Recherche Scientifique

Antibacterial and Antimicrobial Activity

The synthesis of novel heterocyclic compounds containing a sulfonamido moiety has shown significant promise in the realm of antibacterial applications. These compounds, synthesized through various methods involving the reaction of active methylene compounds or hydrazine derivatives, have been tested and found to exhibit high antibacterial activities. For instance, a study by Azab, Youssef, and El‐Bordany (2013) explored the antibacterial evaluation of new heterocyclic compounds containing a sulfonamido moiety, revealing eight compounds with notable activities. This research highlights the potential of such sulfonamide-based compounds in combating bacterial infections, underscoring their importance in the development of new antibacterial agents Azab, M. E., Youssef, M., & El‐Bordany, E. A. (2013). Molecules, 18, 832-844.

Anticancer Potential

The exploration of sulfonamide derivatives in cancer research has unveiled their potential as anticancer agents. A study by Küçükgüzel et al. (2013) focused on the synthesis and characterization of celecoxib derivatives, evaluating their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Notably, one compound exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in vital organs compared to controls or celecoxib. This suggests the therapeutic potential of sulfonamide derivatives in cancer treatment, providing a foundation for further investigation into their efficacy against various cancer types Küçükgüzel, Ş., Coskun, I., Aydin, S., Aktay, G., Gürsoy, S., Çevik, Ö., Özakpınar, Ö., Özsavcı, D., Şener, A., Kaushik-Basu, N., Basu, A., & Talele, T. (2013). Molecules, 18, 3595-3614.

Antitumor Activity

The development of novel pyrazole and thienopyrimidine derivatives has been significant in the search for new antitumor agents. Research by Aly (2009) into novel pyrazole-sulfonamide derivatives demonstrated remarkable antitumor activity against MCF7 (breast) human cells, presenting these compounds as promising candidates for further development into antitumor medications. This study underscores the potential of sulfonamide derivatives in the fight against cancer, offering new avenues for therapeutic intervention Aly, H. (2009). Phosphorus, Sulfur, and Silicon and the Related Elements, 185, 211-221.

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of this compound is the mitochondrial respiratory complex II . This complex plays a crucial role in the electron transport chain, a key component of cellular respiration.

Mode of Action

The compound acts as a fungicide . It inhibits fungal respiration by binding to the mitochondrial respiratory complex II . This binding disrupts the electron transport chain, leading to a halt in cellular respiration and ultimately causing the death of the fungus.

Biochemical Pathways

The affected pathway is the electron transport chain within the mitochondria . By inhibiting the function of respiratory complex II, the compound disrupts the normal flow of electrons. This disruption prevents the production of ATP, the energy currency of the cell, leading to energy depletion and cell death.

Result of Action

The result of the compound’s action is the inhibition of fungal growth . By disrupting cellular respiration, the compound deprives fungal cells of the energy needed for growth and reproduction, leading to their death.

Propriétés

IUPAC Name |

1-methyl-N-[(1-thiophen-3-yltriazol-4-yl)methyl]pyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N6O2S2/c1-16-7-11(5-12-16)21(18,19)13-4-9-6-17(15-14-9)10-2-3-20-8-10/h2-3,5-8,13H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPFVEOUFTRYFBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NCC2=CN(N=N2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N6O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Cyanophenyl)carbamoyl]piperidine-2-carboxylic acid](/img/structure/B2783220.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2783222.png)

![4-[Cyclopropyl-[6-(dimethylamino)pyrimidin-4-yl]amino]-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2783224.png)

![2-Chloro-N-(2-methylcyclohexyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide](/img/structure/B2783226.png)

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2-phenylacetamide](/img/structure/B2783236.png)